molecular formula C15H22O5 B7998021 1-(2,4-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

1-(2,4-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

Cat. No.: B7998021
M. Wt: 282.33 g/mol
InChI Key: PFOLQZIHSHHMFX-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is an organic compound characterized by the presence of a dimethoxyphenyl group and a dioxanyl ring attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzaldehyde and 1,3-dioxane.

    Formation of Intermediate: The first step involves the condensation of 2,4-dimethoxybenzaldehyde with a suitable reagent to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with 1,3-dioxane under acidic or basic conditions to form the dioxanyl ring.

    Reduction: The final step involves the reduction of the intermediate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethoxyphenyl)-2-propanol
  • 1-(2,4-Dimethoxyphenyl)-3-propanol
  • 1-(2,4-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-2-propanol

Uniqueness

1-(2,4-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is unique due to the presence of both the dimethoxyphenyl group and the dioxanyl ring, which confer distinct chemical and physical properties. These structural features differentiate it from other similar compounds and contribute to its specific reactivity and applications.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O5/c1-17-11-4-5-12(14(10-11)18-2)13(16)6-7-15-19-8-3-9-20-15/h4-5,10,13,15-16H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOLQZIHSHHMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(CCC2OCCCO2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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